2-{[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide
Description
2-{[3-(4-Bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidinone core substituted with a 4-bromophenyl group at position 3, a sulfanylacetamide side chain at position 2, and an N-linked 1,3-thiazol-2-yl moiety. This structure combines a bicyclic thiophene-fused pyrimidine scaffold with pharmacophoric elements (e.g., bromoaryl, thioether, and thiazole groups) that are often associated with bioactivity, such as kinase inhibition or antimicrobial effects .
Properties
IUPAC Name |
2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN4O2S3/c18-10-1-3-11(4-2-10)22-15(24)14-12(5-7-25-14)20-17(22)27-9-13(23)21-16-19-6-8-26-16/h1-4,6,8H,5,7,9H2,(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNUIXYHEUSMZBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)Br)SCC(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include bromine, thionyl chloride, and various amines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and potential use in research rather than large-scale manufacturing. the principles of organic synthesis and reaction optimization would apply to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the bromophenyl ring .
Scientific Research Applications
2-{[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Biological Research: It is used in studies to understand its interactions with biological targets and pathways.
Industrial Applications: While not widely documented, the compound’s unique structure may lend itself to specialized industrial applications, such as in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action for 2-{[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but studies suggest that it may interfere with cellular signaling processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of sulfanylacetamide derivatives with thieno[3,2-d]pyrimidinone or related scaffolds. Below is a comparative analysis of its structural and functional features against key analogs:
Table 1: Structural and Functional Comparison
Key Observations
Core Modifications: The target compound’s thieno[3,2-d]pyrimidinone core (vs. Cyclohexane fusion () increases hydrophobicity but may reduce solubility, whereas fluorophenyl substitution () improves pharmacokinetics .
Substituent Effects :
- Halogenated Aryl Groups : The 4-bromophenyl group in the target compound (vs. 4-fluorophenyl in ) increases molecular weight and lipophilicity, which could affect membrane permeability .
- Heterocyclic Amides : The thiazole moiety (target compound) and benzothiazole () introduce hydrogen-bonding and π-stacking capabilities critical for target engagement .
Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to and , involving thiol-alkylation of pyrimidinone intermediates with bromoacetamides .
bromophenyl) can significantly alter biological potency .
Structural Insights from Crystallography
- Crystal packing in highlights the role of N–H⋯O hydrogen bonds and halogen interactions in stabilizing supramolecular assemblies, which may correlate with solid-state stability .
Biological Activity
The compound 2-{[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. With a molecular formula of , this compound features a thieno[3,2-d]pyrimidine core structure along with a bromophenyl group and a thiazole moiety. This article aims to explore the biological activity of this compound, focusing on its antimicrobial and anticancer properties as well as its mechanisms of action.
Chemical Structure
The structural representation of the compound is as follows:
Antimicrobial Activity
Recent studies have reported significant antimicrobial activity against various pathogens. For instance, the compound demonstrated effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). The Minimum Inhibitory Concentration (MIC) values were notably low:
| Pathogen | MIC (µg/mL) | Comparison |
|---|---|---|
| Methicillin-resistant S. aureus | 1 | Comparable to daptomycin |
| Vancomycin-resistant E. faecium | 2 | Stronger than ampicillin |
These findings suggest that the compound may serve as a promising scaffold for developing new antimicrobial agents targeting resistant strains .
Anticancer Activity
In addition to its antimicrobial properties, the compound has shown promising anticancer activity. It was tested against various cancer cell lines including Caco-2 (colorectal cancer) and A549 (lung cancer). The results indicated a significant reduction in cell viability:
| Cell Line | Viability (%) | Treatment Concentration (µM) |
|---|---|---|
| Caco-2 | 39.8 | 10 |
| A549 | 55.4 | 10 |
The anticancer mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase . Notably, the introduction of specific substituents on the thiazole ring enhanced the anticancer activity against both tested cell lines.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : The compound may inhibit essential enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that it triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Disruption of Cellular Signaling : By modulating signaling pathways such as MAPK and ERK, the compound can effectively reduce tumor growth and enhance sensitivity to other therapeutic agents .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical settings:
- A study involving MRSA infections demonstrated that treatment with this compound significantly reduced bacterial load in infected tissue models.
- In vitro studies on Caco-2 cells revealed that co-treatment with conventional chemotherapeutics resulted in enhanced cytotoxic effects compared to monotherapy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
